molecular formula C14H14N4O B3037835 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 63537-33-7

3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B3037835
CAS RN: 63537-33-7
M. Wt: 254.29 g/mol
InChI Key: IHYBFYXYWPZNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one, or 3,4-DMPP, is an important synthetic compound that has gained significant attention due to its potential applications in a variety of scientific research areas. This compound is a pyrazolo[3,4-d]pyridazin-7(6H)-one derivative, and has been studied for its potential use in drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

Chemical and Pharmacological Activities

3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one and its derivatives have been a topic of interest due to their potential chemical and pharmacological activities. Novel pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines synthesized using related compounds are expected to exhibit significant chemical and pharmacological properties (Al-Afaleq & Abubshait, 2001).

Antimicrobial Activities

Some derivatives of this compound have shown promising antimicrobial activities. These compounds have been tested against various Gram-negative and Gram-positive bacteria, as well as fungi, demonstrating high inhibitory efficiency (Akbas & Berber, 2005).

Synthesis and Tautomeric Structures

The synthesis of substituted 2H-pyrazolo[3,4-d]pyridazines and their tautomeric structures have been extensively studied. These structures are inferred based on elemental analyses and spectral data, highlighting the oxo form for pyrazolopyridazinones and the monohydroxymono oxo structure for pyrazolopyridazine-diones (Shawali, 1977).

Novel Synthetic Routes and Applications

Research has developed new and efficient synthetic routes for isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. These novel synthesis pathways have broadened the applications of these compounds in various scientific fields (Zaki, Sayed, & Elroby, 2016).

properties

IUPAC Name

3,4-dimethyl-2-(4-methylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-8-4-6-11(7-5-8)18-10(3)12-9(2)15-16-14(19)13(12)17-18/h4-7H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYBFYXYWPZNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C(=NNC(=O)C3=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Reactant of Route 2
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Reactant of Route 3
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Reactant of Route 4
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Reactant of Route 5
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Reactant of Route 6
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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